molecular formula C11H17LiOSSi B14397698 Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide CAS No. 87262-37-1

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide

Cat. No.: B14397698
CAS No.: 87262-37-1
M. Wt: 232.4 g/mol
InChI Key: ZKGDVHUERQHPAA-UHFFFAOYSA-N
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Description

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide is an organolithium compound that features a unique combination of functional groups, including methoxy, phenylsulfanyl, and trimethylsilyl groups. This compound is of interest in organometallic chemistry due to its potential reactivity and applications in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide typically involves the reaction of a suitable precursor with a lithium reagent. One common method is the reaction of methoxy(phenylsulfanyl)(trimethylsilyl)methane with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. The reaction proceeds as follows:

Methoxy(phenylsulfanyl)(trimethylsilyl)methane+n-ButyllithiumLithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide+Butane\text{Methoxy(phenylsulfanyl)(trimethylsilyl)methane} + \text{n-Butyllithium} \rightarrow \text{this compound} + \text{Butane} Methoxy(phenylsulfanyl)(trimethylsilyl)methane+n-Butyllithium→Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide+Butane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.

    Substitution Reactions: Can participate in substitution reactions where the lithium atom is replaced by another electrophile.

    Oxidation and Reduction: May undergo oxidation or reduction reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in an anhydrous solvent like THF at low temperatures.

    Substitution Reactions: Commonly involve halides or other electrophiles, with the reaction conditions tailored to the specific electrophile.

    Oxidation and Reduction: Various oxidizing or reducing agents can be used, such as hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, nucleophilic addition to an aldehyde would yield a secondary alcohol, while substitution reactions could yield a variety of substituted products.

Scientific Research Applications

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science:

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide involves its reactivity as a nucleophile. The lithium atom in the compound is highly reactive and can readily form new bonds with electrophiles. The presence of the methoxy, phenylsulfanyl, and trimethylsilyl groups can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    (Trimethylsilyl)methyllithium: Another organolithium compound with similar reactivity but lacking the methoxy and phenylsulfanyl groups.

    Lithium bis(trimethylsilyl)amide: A strong non-nucleophilic base used in various organic synthesis applications.

    Lithium diisopropylamide (LDA): A sterically hindered lithium reagent used for selective deprotonation reactions.

Uniqueness

Lithium methoxy(phenylsulfanyl)(trimethylsilyl)methanide is unique due to the combination of functional groups it possesses. The presence of the methoxy, phenylsulfanyl, and trimethylsilyl groups can enhance its reactivity and selectivity in certain reactions compared to other organolithium compounds. This makes it a valuable reagent in organic synthesis and other scientific research applications.

Properties

CAS No.

87262-37-1

Molecular Formula

C11H17LiOSSi

Molecular Weight

232.4 g/mol

IUPAC Name

lithium;[methoxy(phenylsulfanyl)methyl]-trimethylsilane

InChI

InChI=1S/C11H17OSSi.Li/c1-12-11(14(2,3)4)13-10-8-6-5-7-9-10;/h5-9H,1-4H3;/q-1;+1

InChI Key

ZKGDVHUERQHPAA-UHFFFAOYSA-N

Canonical SMILES

[Li+].CO[C-]([Si](C)(C)C)SC1=CC=CC=C1

Origin of Product

United States

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